Highest Biological Potency Among All Synthetic C3a Analogs in the Foundational SAR Study (Ember et al., 1991)
In the definitive structure-activity relationship (SAR) study by Ember et al. (1991), a systematic library of synthetic C3a peptide analogs was screened using the guinea pig platelet ATP-release/aggregation bioassay—the most robust functional readout available for C3aR activation at the time. Across all peptides tested, the Trp-Trp-substituted 15-mer (WWGKKYRASKLGLAR) exhibited the greatest absolute biological potency, achieving 12–15 times (1200–1500%) the activity of purified native human C3a [1]. By comparison, other superpotent analogs in the same study reached a maximum of 200–1500% of natural C3a potency, with no compound exceeding this peptide's maximal activity ceiling [1]. The enhanced potency was mechanistically attributed to optimal spacing between the N-terminal Trp-Trp hydrophobic unit and the C-terminal LGLAR primary binding motif, enabling cooperative two-site receptor engagement [1].
| Evidence Dimension | Relative biological potency (guinea pig platelet aggregation assay) |
|---|---|
| Target Compound Data | 12–15× (1200–1500%) the activity of natural human C3a |
| Comparator Or Baseline | Natural human C3a (baseline = 1×; 100%); other superpotent synthetic C3a analogs in the same study: 200–1500% range |
| Quantified Difference | Target achieved the highest absolute potency rank among all peptides tested; 12–15-fold over natural C3a |
| Conditions | Guinea pig platelet ATP-release/aggregation bioassay; Hartley guinea pig platelets; Ember et al. 1991 |
Why This Matters
This rank-order potency determination establishes the compound as the empirically maximal-activity peptide agonist available for C3aR activation studies, providing researchers with a benchmark tool for experimental designs requiring the strongest achievable C3aR stimulus from a synthetic peptide ligand.
- [1] Ember JA, Johansen NL, Hugli TE. Designing synthetic superagonists of C3a anaphylatoxin. Biochemistry. 1991 Apr 16;30(15):3603-12. doi: 10.1021/bi00229a003. PMID: 2015217. View Source
